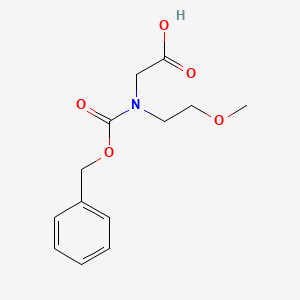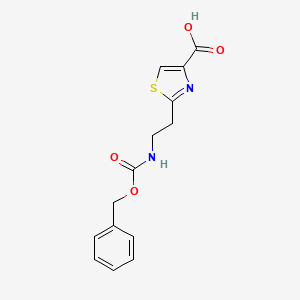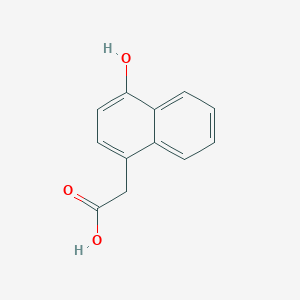![molecular formula C27H25NO5 B13516489 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in organic synthesis and peptide chemistry due to its protective properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid typically involves multiple steps:
Formation of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced through a reaction between fluorenylmethanol and phosgene, forming Fmoc chloride.
Attachment to the Oxan-4-yl Group: The Fmoc chloride reacts with an amine group on the oxan-4-yl moiety under basic conditions, typically using a base like triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the Fmoc-protected oxan-4-yl amine with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be substituted under acidic or basic conditions, often replaced by other protective groups or functional moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Strong acids like trifluoroacetic acid (TFA) or bases like piperidine.
Major Products
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid is widely used as a building block in organic synthesis. Its Fmoc group is particularly valuable in peptide synthesis, where it serves as a protective group for amines, allowing for selective deprotection and further functionalization.
Biology
In biological research, this compound is used in the synthesis of peptide-based probes and drugs. Its stability and reactivity make it suitable for creating complex biomolecules that can interact with specific biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify its structure allows for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of high-performance polymers and advanced materials is particularly noteworthy.
作用機序
The mechanism of action of 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid involves its ability to act as a protective group in organic synthesis. The Fmoc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed, revealing the free amine for further functionalization.
類似化合物との比較
Similar Compounds
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]benzoic acid
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid
Uniqueness
Compared to similar compounds, 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoic acid stands out due to its oxan-4-yl moiety, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity profiles.
特性
分子式 |
C27H25NO5 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-4-yl]benzoic acid |
InChI |
InChI=1S/C27H25NO5/c29-25(30)18-9-11-19(12-10-18)27(13-15-32-16-14-27)28-26(31)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,31)(H,29,30) |
InChIキー |
PMGZNVGWORGYIU-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C2=CC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)




![lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13516446.png)

![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)

![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B13516470.png)
